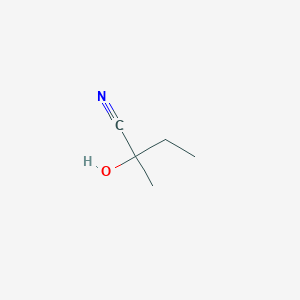![molecular formula C6H4N2OS B016490 チエノ[2,3-d]ピリミジン-4(3H)-オン CAS No. 14080-50-3](/img/structure/B16490.png)
チエノ[2,3-d]ピリミジン-4(3H)-オン
概要
説明
Thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of thieno[2,3-d]pyrimidin-4(3H)-one allows it to exhibit a variety of biological activities, making it a valuable scaffold for drug development .
科学的研究の応用
Thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
Target of Action
Thieno[2,3-d]pyrimidin-4(3H)-one has been identified as a potential antitubercular agent . The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It has been reported that thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, inhibitCytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Biochemical Pathways
The inhibition of Cyt-bd by thieno[2,3-d]pyrimidin-4(3H)-one likely affects the energy metabolism of Mycobacterium tuberculosis. Cyt-bd is involved in the electron transport chain, a crucial biochemical pathway for ATP production . By inhibiting Cyt-bd, thieno[2,3-d]pyrimidin-4(3H)-one could disrupt the energy metabolism of the bacteria, leading to their death .
Result of Action
Thieno[2,3-d]pyrimidin-4(3H)-one exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . This suggests that thieno[2,3-d]pyrimidin-4(3H)-one could potentially be developed as an effective and safe antitubercular agent .
Action Environment
The efficacy and stability of thieno[2,3-d]pyrimidin-4(3H)-one could be influenced by various environmental factors. For instance, the expression levels of Cyt-bd in different strains of Mycobacterium tuberculosis could affect the compound’s efficacy
生化学分析
Biochemical Properties
Thieno[2,3-d]pyrimidin-4(3H)-one has been found to interact with several enzymes and proteins. For instance, it has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The nature of these interactions is likely due to the unique structure of Thieno[2,3-d]pyrimidin-4(3H)-one, which allows it to bind to these biomolecules and influence their function .
Cellular Effects
Thieno[2,3-d]pyrimidin-4(3H)-one has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit antimycobacterial activity, influencing cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
Thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenes with formamide or formic acid under acidic conditions. Another method includes the use of substituted 2-aminothiophenes and carbonyl compounds in the presence of a catalyst such as polyphosphoric acid .
Industrial Production Methods
Industrial production of thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to streamline the synthesis process .
化学反応の分析
Types of Reactions
Thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thieno[2,3-d]pyrimidin-4(3H)-one can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
類似化合物との比較
Thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as thieno[3,2-d]pyrimidin-4(3H)-one and thieno[2,3-d]pyrimidine-4-carboxylic acid. These compounds share a similar core structure but differ in their substituents and biological activities. Thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its versatile biological activities and potential for drug development .
特性
IUPAC Name |
3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDVKUHCDPPWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384579 | |
| Record name | thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-50-3 | |
| Record name | thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)
![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)










